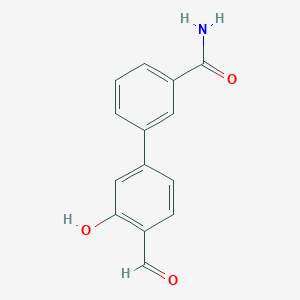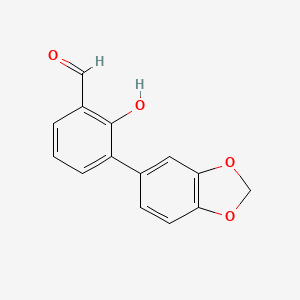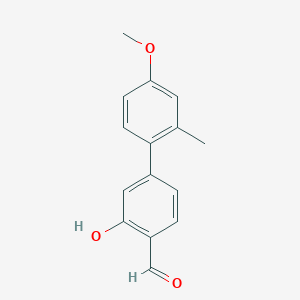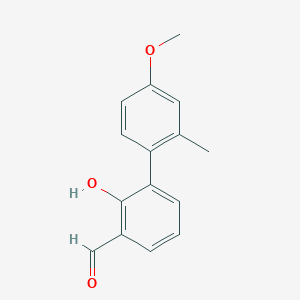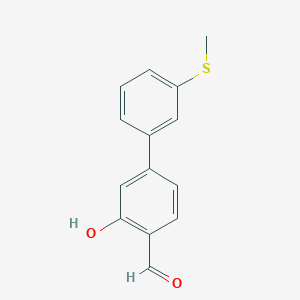
2-Formyl-5-(3-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(3-methylthiophenyl)phenol, 95% (2F5MTP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a molecular formula of C10H10O2S and a molecular weight of 190.24 g/mol. 2F5MTP has various applications in scientific research, such as in the synthesis of new compounds, in biochemical and physiological studies, and in lab experiments.
Scientific Research Applications
2-Formyl-5-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 2-formyl-5-(3-methylthiophenyl)pyridine and 2-formyl-5-(3-methylthiophenyl)furan. It has also been used in biochemical and physiological studies, such as the study of the effect of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% on the growth of the yeast Saccharomyces cerevisiae. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% has been used in lab experiments, such as the study of the effect of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% on the growth of Escherichia coli.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% are not yet fully understood. However, there is evidence to suggest that 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may have an inhibitory effect on the growth of certain microorganisms, such as yeast and Escherichia coli. In addition, 2-Formyl-5-(3-methylthiophenyl)phenol, 95% may have an antioxidant effect, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and isolate, and it is relatively stable in aqueous solutions. Furthermore, it is relatively inexpensive to purchase. However, there are some limitations to the use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in lab experiments. It is not water-soluble and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide. In addition, the mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in scientific research. One potential direction is the further exploration of its biochemical and physiological effects. Another potential direction is the development of new methods for its synthesis and isolation. In addition, further research could be done to determine the mechanism of action of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% and to explore its potential applications in drug development. Finally, further research could be done to explore the potential use of 2-Formyl-5-(3-methylthiophenyl)phenol, 95% in the treatment of various diseases.
Synthesis Methods
2-Formyl-5-(3-methylthiophenyl)phenol, 95% can be synthesized through the reaction of 3-methylthiophenol and formaldehyde in an acidic aqueous solution. The reaction is carried out at room temperature, and the product is isolated by crystallization. The yield of the reaction is approximately 95%.
properties
IUPAC Name |
2-hydroxy-4-(3-methylsulfanylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUSXVXGZGJWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-methylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


